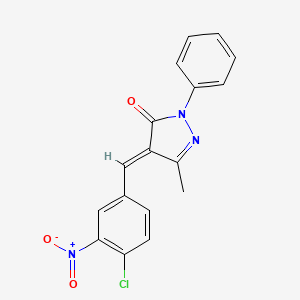
N~3~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DMPA, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique pharmacological properties and potential therapeutic applications. In
作用机制
DMPA exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activation, thereby reducing the excitability of neurons. It also modulates the activity of GABA receptors and enhances the release of endogenous opioids, leading to analgesic and anticonvulsant effects. DMPA has been shown to have a high affinity for the brain and spinal cord, making it an attractive candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of neuronal excitability, the modulation of neurotransmitter release, and the reduction of inflammation. It has also been shown to have antioxidant and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using DMPA in lab experiments is its high potency and selectivity for the nervous system. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile. However, its use in lab experiments is limited by its high cost and the difficulty of synthesizing it in large quantities.
未来方向
There are several future directions for the study of DMPA. One potential area of research is the development of new synthetic methods that can improve the yield and purity of DMPA. Another area of research is the investigation of the potential therapeutic applications of DMPA in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of DMPA as a tool in pharmacological research to study the function of ion channels and receptors in the nervous system is an area of ongoing interest.
合成方法
DMPA can be synthesized using various methods, including the reaction of 2,3-dimethylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, or the reaction of N,N-dimethylpiperidine with 2,3-dimethylbenzaldehyde in the presence of a reducing agent. The purity and yield of DMPA can be improved by using different solvents and reaction conditions.
科学研究应用
DMPA has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its role in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, DMPA has been used as a tool in pharmacological research to study the function of ion channels and receptors in the nervous system.
属性
IUPAC Name |
3-N-(2,3-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-5-9-15(13(12)2)18-16(21)14-8-6-10-20(11-14)17(22)19(3)4/h5,7,9,14H,6,8,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUXLGIRPONTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)